molecular formula C35H52O15 B078614 Convalloside CAS No. 13473-51-3

Convalloside

Cat. No. B078614
CAS RN: 13473-51-3
M. Wt: 712.8 g/mol
InChI Key: CAYUJEAJKPLCAV-TZOZDROWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Convalloside is a natural compound found in various plants, including Convalaria majalis, Polygonatum odoratum, and Asparagus officinalis. It belongs to the family of steroidal saponins and has been extensively studied for its potential therapeutic properties. Convalloside has been reported to possess anti-inflammatory, antioxidant, anti-cancer, and cardio-protective activities.

Scientific Research Applications

1. Cardenolide Glycoside Identification and Applications

  • Convalloside, identified as a cardenolide glycoside from Antiaris toxicaria, demonstrates significant biochemical transformations. Its reduction leads to the production of gluco-periplorhamnoside, showcasing its potential in chemical synthesis and biological studies (Brandt, Kaufmann, & Reichstein, 1966).

2. Biosynthetic Pathways in Plants

  • In Convallaria majalis, convalloside is part of a major biosynthetic pathway, illustrating its role in the plant's metabolic processes. This insight into plant biochemistry is crucial for understanding the natural production and potential applications of convalloside (Kubelka, Kopp, Jentzsch, & Ruis, 1977).

3. Chemical Synthesis of Convalloside

  • The synthesis of convalloside, a process crucial for its application in research and potentially therapeutic uses, has been developed. This opens doors for further exploration in pharmacology and biochemistry (Makarevich & Terno, 2004).

4. Anti-Aging and Anti-Oxidant Effects in Model Organisms

  • Convalloside has been studied for its anti-aging and antioxidant effects in Caenorhabditis elegans, providing insights into potential human applications in aging and oxidative stress management (Xu et al., 2017).

properties

CAS RN

13473-51-3

Product Name

Convalloside

Molecular Formula

C35H52O15

Molecular Weight

712.8 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C35H52O15/c1-16-29(50-31-27(42)25(40)24(39)22(13-36)49-31)26(41)28(43)30(47-16)48-18-3-8-33(15-37)20-4-7-32(2)19(17-11-23(38)46-14-17)6-10-35(32,45)21(20)5-9-34(33,44)12-18/h11,15-16,18-22,24-31,36,39-45H,3-10,12-14H2,1-2H3/t16-,18-,19+,20-,21+,22+,24+,25-,26-,27+,28+,29-,30-,31-,32+,33-,34-,35-/m0/s1

InChI Key

CAYUJEAJKPLCAV-TZOZDROWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O

melting_point

201-204°C

Other CAS RN

13473-51-3

physical_description

Solid

synonyms

convalloside
neoconvalloside

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.